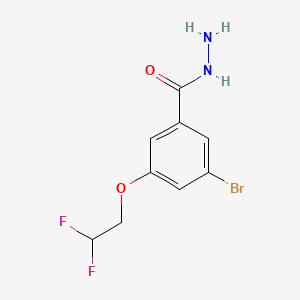
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilyl group, which imparts specific reactivity and stability to the molecule. It is used in various fields of scientific research and industrial applications due to its versatile nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbonyl compound, followed by the introduction of an amino group. One common method involves the use of triethylamine (TEA) and acetonitrile (MeCN) as solvents. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of high-performance materials and catalysts.
作用機序
The mechanism of action of 7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid involves its interaction with specific molecular targets. The trimethylsilyl group plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
7-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)heptanoic acid: Known for its stability and reactivity.
7-(((2-(Cyclohexylamino)carbonyl)amino)heptanoic acid: Similar structure but with a cyclohexyl group instead of a trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in this compound imparts unique stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical transformations and stability under various conditions.
特性
IUPAC Name |
7-(2-trimethylsilylethoxycarbonylamino)heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-19(2,3)11-10-18-13(17)14-9-7-5-4-6-8-12(15)16/h4-11H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWUBXSLUYOLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














